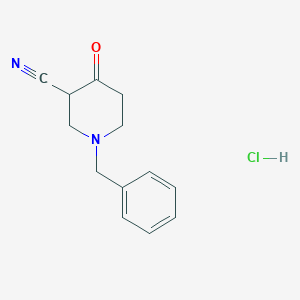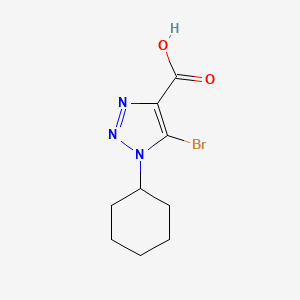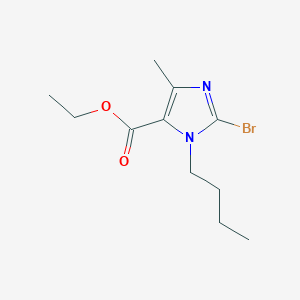
1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride is a heterocyclic organic compound. It is characterized by a pyrrole ring substituted with an amino group at position 1, a methyl group at position 3, and a carboxamide group at position 2. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride typically involves the condensation of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Applications De Recherche Scientifique
1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 1-Amino-3-methyl-1H-pyrrole-2-carboxylic acid
- 3-Amino-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride
Comparison: 1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C6H10ClN3O |
|---|---|
Poids moléculaire |
175.61 g/mol |
Nom IUPAC |
1-amino-3-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-4-2-3-9(8)5(4)6(7)10;/h2-3H,8H2,1H3,(H2,7,10);1H |
Clé InChI |
FBTJTOHMIRVMMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C=C1)N)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)

![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)





![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)

